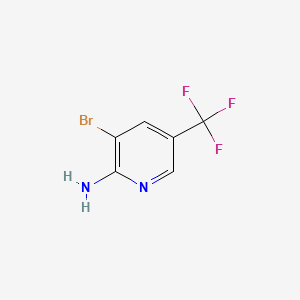

3-Bromo-5-(trifluoromethyl)pyridin-2-amine

描述

Significance of Halogenated and Trifluoromethylated Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds. The strategic placement of halogen and trifluoromethyl (-CF3) groups on this ring system can profoundly influence a molecule's physicochemical and biological properties.

Halogen atoms, such as bromine, are known to modulate the electronic properties of the pyridine ring and can serve as versatile synthetic handles for further functionalization through various cross-coupling reactions. google.com The introduction of halogens can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic profile. google.com Developing broadly applicable methods for the halogenation of pyridines is a key area of research to access essential synthetic intermediates. google.com

The trifluoromethyl group, on the other hand, is a unique substituent known for its strong electron-withdrawing nature and high metabolic stability. sigmaaldrich.com The C-F bond is one of the strongest in organic chemistry, which often protects the molecule from metabolic degradation, thereby increasing its in vivo half-life. sigmaaldrich.com The -CF3 group can also increase a compound's lipophilicity, which can enhance its ability to permeate biological membranes. sigmaaldrich.comgoogle.com The combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety is thought to be responsible for the biological activities of many trifluoromethylpyridine (TFMP) derivatives. guidechem.com Consequently, TFMP derivatives have become crucial for the development of numerous agrochemical and pharmaceutical compounds. guidechem.com

Overview of the Research Landscape Surrounding 3-Bromo-5-(trifluoromethyl)pyridin-2-amine

This compound is primarily utilized as a key intermediate in organic synthesis. Its bifunctional nature, possessing an amine group and a bromine atom, allows for sequential and regioselective reactions to build more elaborate molecular structures.

A notable application of this compound is in the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it has been used as a starting material in the development of agents for the treatment of helminthic (parasitic worm) infections. In these synthetic pathways, the amine group can be transformed into a variety of functional groups, while the bromo substituent provides a site for introducing further complexity, often via metal-catalyzed cross-coupling reactions.

The synthesis of this compound itself is a straightforward process, typically involving the bromination of the parent compound, 5-(trifluoromethyl)pyridin-2-amine. A common laboratory method employs N-Bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 79456-30-7 |

| Molecular Formula | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol |

| Appearance | White to light yellow powder or crystals |

| IUPAC Name | This compound |

Methodological Approaches in Investigating Novel Pyridine Derivatives

The investigation of novel pyridine derivatives like this compound involves a combination of advanced synthetic methods and analytical techniques. The goal is to create new molecules efficiently and to unambiguously determine their structure and purity.

Modern synthetic organic chemistry offers a variety of powerful tools for the preparation of substituted pyridines. These include multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Transition metal-catalyzed cross-coupling reactions are also indispensable for the functionalization of halogenated pyridines.

Once synthesized, a battery of analytical techniques is employed to characterize the new compounds. These methods are crucial for confirming the molecular structure and assessing the purity of the synthesized derivatives.

The table below outlines some of the common methodological approaches.

| Approach | Description | Examples |

| Synthesis | Methods used to construct and modify the pyridine ring system. | One-pot multicomponent reactions, Microwave-assisted organic synthesis (MAOS), Metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). |

| Purification | Techniques to isolate and purify the desired compound from reaction mixtures. | Column chromatography, Recrystallization. |

| Structural Elucidation | Spectroscopic methods to determine the precise arrangement of atoms in a molecule. | Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS). |

| Purity Analysis | Methods to determine the purity of the synthesized compound. | High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), Melting Point Analysis. |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNACDZKKVMULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517012 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79456-30-7 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Bromo 5 Trifluoromethyl Pyridin 2 Amine

Established Synthetic Pathways and Precursor Chemistry

The synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine typically proceeds through the functionalization of a pre-existing pyridine (B92270) core. The choice of starting material is critical and dictates the subsequent reaction sequence. Two primary strategies are prevalent: the bromination of an amino-pyridine precursor or the amination of a bromo-pyridine precursor.

A common pathway involves the direct bromination of 5-(trifluoromethyl)pyridin-2-amine. This approach leverages the activating effect of the amino group, which directs electrophilic substitution. However, controlling the position of bromination is crucial to obtain the desired 3-bromo isomer.

Alternatively, synthesis can commence from a precursor such as 2,3-dibromo-5-(trifluoromethyl)pyridine. In this route, a selective amination at the 2-position is required. This often involves nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed amination reactions.

The trifluoromethyl group is typically introduced early in the synthesis. This can be achieved through methods like the chlorine/fluorine exchange of a trichloromethyl pyridine derivative or by constructing the pyridine ring from a building block that already contains the trifluoromethyl moiety nih.gov.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Compound | Role in Synthesis |

|---|---|

| 5-(Trifluoromethyl)pyridin-2-amine | Starting material for direct bromination. |

| 2,3-Dibromo-5-(trifluoromethyl)pyridine | Precursor for selective amination at the C2 position. |

| 5-(Trifluoromethyl)pyridin-2(1H)-one | Intermediate that can be brominated and subsequently converted to the target amine. |

| 2-Chloro-5-(trifluoromethyl)pyridine | A versatile intermediate for introducing the amino group via amination, followed by bromination. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity is paramount in the synthesis of this compound. Optimization of reaction conditions is therefore a focal point of research.

For the direct bromination of 5-(trifluoromethyl)pyridin-2-amine, the choice of brominating agent and solvent is critical. While elemental bromine can be used, milder and more selective reagents like N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) can offer better control and reduce the formation of byproducts . Temperature is another key parameter; lower temperatures often favor higher selectivity.

In pathways involving catalytic amination, such as the Buchwald-Hartwig reaction, optimization involves screening a combination of catalyst, ligand, base, and solvent. The choice of phosphine ligand, in particular, can dramatically influence reaction efficiency and scope nih.gov. Sterically hindered biaryl phosphine ligands like XPhos or RuPhos have shown great efficacy in the amination of challenging electron-deficient heteroaromatics nih.gov. The base, typically a non-nucleophilic one like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also crucial for the catalytic cycle nih.govresearchgate.net.

Table 2: Optimization Parameters for Palladium-Catalyzed Amination

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Influences the formation of the active Pd(0) species. researchgate.netresearchgate.net |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Steric and electronic properties affect oxidative addition and reductive elimination steps, impacting yield and substrate scope. nih.govresearchgate.net |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Strength and solubility of the base are critical for the deprotonation of the amine and regeneration of the catalyst. nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, THF | Affects the solubility of reactants and catalyst, and can influence catalyst stability and activity. |

| Temperature | 65 - 110 °C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition or side reactions. |

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of fluorinated pyridines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency ijarsct.co.in.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives. For instance, reactions may be developed in water, which is non-toxic, non-flammable, and readily available rsc.org. 2,2,2-Trifluoroethanol (TFE) has also been explored as a recyclable medium for pyridine synthesis acs.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, often have higher atom economy than stoichiometric processes.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often resulting in cleaner reactions with higher yields acs.org.

Use of Renewable Feedstocks: While not yet widely implemented for complex pyridines, future research aims to construct heterocyclic rings from bio-based starting materials ijarsct.co.in.

Catalysis: The use of biocatalysts and enzyme-mediated reactions offers a promising green alternative for synthesizing pyridine derivatives under mild conditions ijarsct.co.in.

Table 3: Green Chemistry Approaches in Pyridine Synthesis

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., DCM) or Aprotic polar solvents (e.g., DMF) | Water, Ethanol, 2,2,2-Trifluoroethanol (TFE) | Reduced toxicity and environmental impact. rsc.orgacs.org |

| Energy Input | Conventional heating (oil bath) for several hours | Microwave irradiation for several minutes | Drastically reduced reaction time and energy consumption. acs.org |

| Reagents | Stoichiometric hazardous reagents (e.g., strong acids/bases) | Catalytic systems (e.g., Pd catalysts, biocatalysts) | Reduced waste, higher efficiency, milder reaction conditions. ijarsct.co.in |

| Fluorination | Harsh fluorinating agents | C-H fluorination using milder reagents in aqueous media | Improved safety and environmental profile. rsc.orgrsc.org |

Multigram-Scale Synthesis and Process Chemistry Considerations

Transitioning the synthesis of this compound from a laboratory benchtop to a multigram or pilot-plant scale introduces a new set of challenges that fall under the domain of process chemistry. The primary goals are to ensure safety, reproducibility, cost-effectiveness, and scalability.

Key considerations for scale-up include:

Thermal Management: Many reactions, particularly brominations and those involving organometallic reagents, can be highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires the use of jacketed reactors with precise temperature control.

Reagent Addition and Mixing: Ensuring homogenous mixing on a large scale can be difficult. The rate of reagent addition must be carefully controlled to maintain a consistent temperature and concentration profile within the reactor.

Work-up and Product Isolation: Procedures that are simple in the lab, such as liquid-liquid extraction, can become cumbersome and generate large volumes of waste on a larger scale. Alternative methods like crystallization, precipitation, and filtration are often preferred for product isolation.

Impurity Profile: The impurity profile of the final product must be carefully controlled. Minor side products in a lab-scale reaction can become significant impurities on a larger scale, requiring the development of robust purification methods.

Cost of Goods (CoG): The cost of raw materials, particularly expensive palladium catalysts and ligands, becomes a major factor. Process optimization on a large scale often focuses on reducing catalyst loading, recycling catalysts, or finding more cost-effective alternatives.

Regulatory Compliance: Large-scale synthesis must adhere to safety and environmental regulations, which influences the choice of reagents, solvents, and waste disposal procedures.

Catalytic Methods in Bromination and Amination Reactions

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for key transformations required to produce this compound.

Catalytic Bromination: While electrophilic bromination with reagents like NBS is common, recent advances have focused on transition-metal-catalyzed C-H activation for direct bromination. Palladium-catalyzed meta-C-H bromination of aniline derivatives, for example, offers an alternative to traditional methods that are often governed by the inherent electronic biases of the substrate rsc.org. Such methods can provide access to isomers that are difficult to obtain otherwise, although their application to highly functionalized pyridines remains an area of active research.

Catalytic Amination: The introduction of the amino group onto the pyridine ring is frequently accomplished via palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination nih.govresearchgate.net. This reaction is highly versatile, allowing for the coupling of an aryl bromide with a wide range of amines.

The catalytic cycle involves:

Oxidative Addition: An active Pd(0) species reacts with the aryl bromide (e.g., 2,3-dibromo-5-(trifluoromethyl)pyridine) to form a Pd(II) intermediate.

Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of the supporting phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle nih.govresearchgate.net.

Table 4: Catalytic Systems for Key Synthetic Transformations

| Reaction | Catalyst System | Reagents/Base | Key Features |

|---|---|---|---|

| C-H Bromination | Pd(OAc)₂ | N-Bromophthalimide (NBP), Acid additive | Directs bromination to the meta position of anilines, overcoming electronic bias. rsc.org |

| C-N Amination | Pd₂(dba)₃ / BINAP | Primary or secondary amine, NaOt-Bu | A well-established system for Buchwald-Hartwig amination. researchgate.net |

| C-N Amination | Pd₂(dba)₃ / XPhos | Primary or secondary amine, LiHMDS | Highly efficient for challenging substrates like 3-bromo-2-aminopyridines. nih.gov |

| Trifluoromethylation | CuI / 1,10-phenanthroline | (Trifluoromethyl)triethylsilane (TESCF₃) | Copper-catalyzed trifluoromethylation of aryl iodides. nih.gov |

Reactivity Profiles and Advanced Derivatization Chemistry of 3 Bromo 5 Trifluoromethyl Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group. However, the activating effect of the amino group at the 2-position can facilitate reactions under specific conditions. Electrophilic substitution, when it occurs, is directed by the existing substituents. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can introduce a nitro group onto the ring, typically at a position influenced by the combined directing effects of the substituents. The reaction conditions, such as the choice of nitrating agent and temperature, are crucial for controlling the regioselectivity and yield of the desired product.

Nucleophilic Substitution at Pyridine Ring Positions

The bromine atom at the 3-position of this compound is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to displace the bromide ion. These reactions are often facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbon atom bonded to the bromine.

The reaction conditions for nucleophilic substitution can vary depending on the nucleophile's reactivity. Stronger nucleophiles may react under milder conditions, while weaker ones might require elevated temperatures or the use of a catalyst. This reactivity provides a straightforward method for introducing diverse functionalities at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the brominated pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for introducing aryl, heteroaryl, or vinyl groups at the 3-position.

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyridine with a primary or secondary amine, using a palladium catalyst and a suitable ligand. This is a key method for introducing diverse amino functionalities.

These cross-coupling reactions are characterized by their high functional group tolerance and generally provide good to excellent yields of the desired products, making them indispensable in the synthesis of complex derivatives of this compound.

Below is an interactive table summarizing these palladium-catalyzed cross-coupling reactions:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki Coupling | Boronic acid/ester | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, BINAP, Xantphos |

Functionalization of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally stable and unreactive. However, under certain harsh conditions, it can undergo transformations. For instance, hydrolysis of the trifluoromethyl group can lead to the formation of a carboxylic acid group, although this typically requires forcing conditions such as strong acids or bases at high temperatures. More commonly, the influence of the -CF₃ group on the reactivity of the rest of the molecule is its primary role in derivatization strategies. Its strong electron-withdrawing nature is key to activating the pyridine ring for certain reactions as mentioned above.

Transformations of the Amine Group for Diverse Derivatization

The primary amine group at the 2-position is a highly versatile functional group for derivatization. It can readily undergo a variety of chemical transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

These transformations allow for the introduction of a vast array of functional groups and structural motifs, significantly expanding the chemical space accessible from the starting material.

Regioselectivity and Stereoselectivity in Complex Derivatization Schemes

In complex multi-step syntheses involving this compound, controlling regioselectivity and stereoselectivity is paramount. The inherent electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing incoming reagents to specific positions.

For example, in electrophilic aromatic substitution reactions, the interplay between the activating amino group and the deactivating trifluoromethyl and bromo groups will determine the position of substitution. Similarly, the choice of catalyst and ligands in palladium-catalyzed cross-coupling reactions can influence the outcome and prevent side reactions. When introducing chiral centers, the use of chiral catalysts or auxiliaries is necessary to control the stereochemical outcome of the reaction. Careful planning of the synthetic route, including the order of reactions and the use of protecting groups, is essential to achieve the desired regiochemical and stereochemical control in the final product.

Medicinal Chemistry Applications and Biological Activity of 3 Bromo 5 Trifluoromethyl Pyridin 2 Amine Derivatives

Role as a Core Scaffold in Heterocyclic Drug Discovery

The 3-bromo-5-(trifluoromethyl)pyridin-2-amine scaffold is a valuable starting material in the design of complex heterocyclic systems. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of the pyridine (B92270) nitrogen and the amino group, which in turn can affect ligand-receptor interactions and pharmacokinetic properties. Furthermore, the trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates.

The bromine atom at the 3-position and the amino group at the 2-position serve as synthetic handles for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic rings. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents to explore the chemical space around the pyridine core.

While specific examples of drugs developed directly from this compound are not extensively documented in publicly available literature, the utility of the broader class of trifluoromethyl-substituted aminopyridines is well-established. For instance, the related compound 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine has been identified as a potent inhibitor of PI3K/mTOR kinases, highlighting the potential of this scaffold in oncology research. acs.org

Exploration of Anthelmintic Properties and Mechanistic Insights

Parasitic worm infections remain a significant global health problem, and the development of new anthelmintic agents is crucial to combat emerging drug resistance. The 2-aminopyridine (B139424) core has been explored as a potential pharmacophore for anthelmintic activity. While direct studies on the anthelmintic properties of this compound derivatives are limited, research on related structures provides valuable insights.

Studies on a series of N-benzylidenepyridin-2-amines have demonstrated that this class of compounds exhibits significant anthelmintic activity. The mechanism of action for many anthelmintics involves interference with the parasite's neuromuscular system, leading to paralysis and subsequent expulsion from the host. For some benzimidazole (B57391) anthelmintics, the mechanism involves binding to β-tubulin and disrupting microtubule formation. nih.gov Other mechanisms include the inhibition of enzymes crucial for the parasite's metabolism or interference with ion channels. nih.gov

The introduction of a trifluoromethyl group into the 2-aminopyridine scaffold could potentially enhance anthelmintic activity by increasing the lipophilicity of the molecule, thereby improving its ability to penetrate the parasite's cell membranes. Further research is needed to synthesize and evaluate derivatives of this compound for their anthelmintic potential and to elucidate their mechanism of action.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactive Analogs

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For derivatives of this compound, SAR studies would involve systematic modifications at the amino group, the bromine position, and potentially the trifluoromethyl group to understand how these changes affect biological activity.

Based on studies of related compounds, several general SAR trends can be hypothesized:

Modifications at the 2-amino group: Acylation or the formation of Schiff bases with various aldehydes could modulate the electronic and steric properties of this position. For example, in a series of N-benzylidenepyridin-2-amines, the nature and position of substituents on the benzylidene ring were found to significantly influence anthelmintic activity.

Substitution at the 3-bromo position: Replacement of the bromine atom with different aryl or alkyl groups via cross-coupling reactions would allow for the exploration of a large chemical space. The size, electronics, and hydrogen-bonding capacity of these substituents would likely have a profound impact on target binding.

Role of the 5-trifluoromethyl group: While typically maintained for its favorable pharmacokinetic properties, bioisosteric replacement of the trifluoromethyl group with other electron-withdrawing groups could be explored to fine-tune the electronic properties of the pyridine ring.

A study on 4-(trifluoromethyl)pyridin-2-amine derivatives as PI3K/mTOR inhibitors revealed that the primary amine at the 2-position was crucial for activity. acs.org Replacement of this amine with hydroxylamine (B1172632) or amide moieties led to a significant decrease in potency. acs.org This highlights the importance of the 2-amino group for target interaction in that specific context.

The following table presents hypothetical SAR data for a series of N-benzylidenepyridin-2-amine derivatives, illustrating the potential impact of substituents on anthelmintic activity.

| Compound | R Group on Benzylidene Ring | Hypothetical Paralysis Time (min) | Hypothetical Death Time (min) |

|---|---|---|---|

| 1 | -H | 1.5 | 4.0 |

| 2 | 4-Cl | 1.2 | 3.5 |

| 3 | 4-NO2 | 0.8 | 2.5 |

| 4 | 4-OH | 0.5 | 2.0 |

| 5 | 4-OCH3 | 0.7 | 2.8 |

Design and Synthesis of Novel Pharmacophores Based on the Pyridine Scaffold

The this compound scaffold is a versatile starting material for the synthesis of a variety of novel pharmacophores. The reactive sites on the molecule allow for its elaboration into more complex heterocyclic systems.

One common strategy is the use of the 2-amino group in condensation reactions with dicarbonyl compounds or their equivalents to construct fused five- or six-membered rings. For example, reaction with α-haloketones followed by cyclization can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives, a privileged scaffold in medicinal chemistry.

The bromine atom at the 3-position can be utilized in intramolecular cyclization reactions. For instance, after coupling a suitable functional group to the 2-amino position, an intramolecular Heck or Suzuki reaction could be employed to form a new ring fused to the pyridine core.

Furthermore, the combination of reactions at both the amino and bromo positions can lead to the synthesis of unique polycyclic aromatic systems. A general synthetic scheme illustrating the potential of this compound in the synthesis of novel pharmacophores is shown below.

General Synthetic Scheme for Pharmacophore Elaboration:

Evaluation of Derivatives in In Vitro and In Vivo Pharmacological Models

Once novel derivatives of this compound are synthesized, they must be evaluated in relevant pharmacological models to determine their biological activity. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies for the most promising compounds.

In Vitro Evaluation:

Enzyme-based assays: If the derivatives are designed as enzyme inhibitors, their potency (e.g., IC50 values) would be determined using purified enzymes. For example, derivatives of a related compound were evaluated for their inhibitory activity against PI3K and mTOR kinases. acs.orgacs.org

Cell-based assays: The activity of the compounds would be assessed in relevant cell lines. For anthelmintic drug discovery, this could involve assays to measure the motility or viability of parasitic worms in culture. For anticancer research, cytotoxicity assays against various cancer cell lines would be performed.

Mechanism of action studies: In vitro experiments would be conducted to elucidate how the compounds exert their biological effects.

In Vivo Evaluation:

Animal models of disease: Compounds that show promising in vitro activity would be tested in animal models. For anthelmintic research, this would involve infecting rodents with parasitic worms and then treating them with the test compounds to assess their ability to reduce the worm burden.

Pharmacokinetic studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds would be evaluated in animals to determine their bioavailability and half-life.

Toxicology studies: The safety profile of the lead compounds would be assessed in animals to identify any potential adverse effects.

The following table provides an example of in vitro and in vivo data for a series of (trifluoromethyl)pyridine derivatives with anti-Chlamydia trachomatis activity, illustrating the type of data that would be generated for derivatives of this compound. nih.gov

| Compound | In Vitro IC50 (µM) | In Vivo Efficacy (mouse model) |

|---|---|---|

| Lead Compound 1 | 6.49 | Moderate reduction in bacterial load |

| Analog 17 | 2.58 | Significant reduction in bacterial load |

| Analog 20 | 1.76 | Accelerated recovery |

Computational Chemistry and Advanced Spectroscopic Characterization of 3 Bromo 5 Trifluoromethyl Pyridin 2 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. DFT calculations are instrumental in predicting the ground-state molecular conformation, bond lengths, bond angles, and electronic properties of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine.

Theoretical studies on related heterocyclic compounds are often performed using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p). acs.orgijcce.ac.ir This level of theory is effective for optimizing the molecular geometry and calculating vibrational frequencies. The optimization process seeks the lowest energy conformation of the molecule. For this compound, key structural parameters of interest include the planarity of the pyridine (B92270) ring, the orientation of the amino (-NH2) and trifluoromethyl (-CF3) groups relative to the ring, and the precise bond lengths and angles, which are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine and trifluoromethyl groups, coupled with the electron-donating effect of the amino group, creates a complex electronic environment that dictates the molecule's final geometry.

A molecular electrostatic potential (MEP) surface map can also be generated from DFT calculations. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the area around the bromine atom would exhibit positive potential.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar structures and are not derived from a specific experimental study on this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N (amine) | 1.365 |

| C3-Br | 1.890 | |

| C5-C (CF3) | 1.510 | |

| C-F (average) | 1.345 | |

| N1-C2 | 1.378 | |

| C5-C6 | 1.385 | |

| **Bond Angles (°) ** | N1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.8 | |

| C3-C4-C5 | 118.5 | |

| Br-C3-C2 | 119.0 | |

| Dihedral Angles (°) | C4-C3-C2-N(amine) | 180.0 (planar) |

| C4-C5-C(CF3)-F | 60.0 (staggered) |

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure data obtained via DFT, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Other global reactivity descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change.

Table 2: Calculated Quantum Chemical Descriptors for this compound Note: These values are illustrative and represent typical ranges for this class of molecule as determined by DFT calculations.

| Descriptor | Formula | Predicted Value (eV) |

| E_HOMO | - | -6.50 |

| E_LUMO | - | -1.85 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.65 |

| Ionization Potential (I) | -E_HOMO | 6.50 |

| Electron Affinity (A) | -E_LUMO | 1.85 |

| Electronegativity (χ) | (I + A) / 2 | 4.175 |

| Chemical Hardness (η) | (I - A) / 2 | 2.325 |

| Chemical Softness (S) | 1 / (2η) | 0.215 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. A full structural assignment requires a suite of experiments, including ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridine ring. The chemical shifts and coupling patterns (J-coupling) of these protons would be influenced by the adjacent substituents. The proton on C4 would likely appear as a doublet, coupled to the proton on C6, and vice versa. The protons of the amino group (-NH2) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would display six unique signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C5) and the carbon attached to the bromine (C3) would be significantly affected. The C-F coupling from the -CF3 group would likely split the C5 signal into a quartet.

¹⁹F NMR: The ¹⁹F NMR is particularly informative for fluorinated compounds. It would show a singlet for the three equivalent fluorine atoms of the -CF3 group, confirming its presence. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) and direct C-H attachments (HSQC).

Table 3: Predicted NMR Chemical Shifts (δ) and Couplings for this compound Note: Chemical shifts are predicted relative to TMS (for ¹H and ¹³C) and are based on substituent effects on a pyridine ring. Solvent: CDCl₃.

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | H4 | ~7.8 - 8.0 | d (doublet) | J_H4-H6 ≈ 2.5 Hz |

| H6 | ~8.1 - 8.3 | d (doublet) | J_H6-H4 ≈ 2.5 Hz | |

| NH₂ | ~5.0 - 6.0 | br s (broad singlet) | - | |

| ¹³C | C2 | ~158 | s | - |

| C3 | ~108 | s | - | |

| C4 | ~140 | s | - | |

| C5 | ~120 | q (quartet) | ¹J_C-F ≈ 272 Hz | |

| C6 | ~148 | s | - | |

| CF₃ | ~124 | q (quartet) | ¹J_C-F ≈ 272 Hz | |

| ¹⁹F | CF₃ | ~ -63 | s (singlet) | - |

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₆H₄BrF₃N₂), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M and M+2).

Electron ionization (EI) could be used to study the fragmentation pathways. A plausible pathway would involve initial loss of a bromine radical (Br•) or a hydrogen cyanide (HCN) molecule from the pyridine ring. Subsequent fragmentation could involve the loss of fluorine radicals or other small neutral molecules. Analysis of these fragments helps to piece together the molecular structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated or measured, providing another dimension of characterization. uni.lu

Table 4: Predicted HRMS Data and Plausible Fragments for this compound

| Ion/Fragment | Formula | Calculated m/z (for ⁷⁹Br) | Isotopic Pattern |

| [M]⁺ | [C₆H₄BrF₃N₂]⁺ | 239.9510 | M, M+2 (1:1 ratio) |

| [M-Br]⁺ | [C₆H₄F₃N₂]⁺ | 161.0327 | Single major peak |

| [M-HCN]⁺ | [C₅H₃BrF₃N]⁺ | 212.9456 | M, M+2 (1:1 ratio) |

| [M-Br-HCN]⁺ | [C₅H₃F₃N]⁺ | 134.0272 | Single major peak |

| [CF₃]⁺ | [CF₃]⁺ | 69.0023 | Single major peak |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be determined. For this compound, a crystal structure would confirm the planarity of the pyridine ring and reveal the precise conformation of the -NH₂ and -CF₃ substituents.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals key intermolecular interactions. Hydrogen bonding is expected to be a dominant interaction, likely involving the amine group's hydrogen atoms acting as donors and the pyridine ring nitrogen or the amine nitrogen of an adjacent molecule acting as acceptors. researchgate.net These interactions can lead to the formation of specific supramolecular motifs, such as dimers or chains. mdpi.comresearchgate.net Other potential interactions include π-π stacking between pyridine rings and halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the material.

Table 5: Representative Crystallographic Data for a Substituted Pyridine Analog Note: This table presents typical data obtained from an X-ray diffraction experiment for a small organic molecule and does not represent experimental data for the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume (V) | 1035 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (D_calc) | 1.55 g/cm³ |

| Hydrogen Bond Interactions | N-H···N (amine to pyridine ring) |

| R-factor (R₁) | < 0.05 |

Advanced Materials Science and Other Potential Applications of 3 Bromo 5 Trifluoromethyl Pyridin 2 Amine Derivatives

Applications in Agrochemicals as Precursors for Active Ingredients

The combination of the amino and bromo substituents on the pyridine (B92270) ring allows for a variety of chemical transformations. The amino group can be a nucleophile or can be diazotized and replaced, while the bromine atom is susceptible to displacement or can participate in cross-coupling reactions. This versatility enables the synthesis of a wide range of derivatives with potential agrochemical activity.

For instance, similar trifluoromethyl-substituted pyridines are precursors to several established agrochemicals. The high demand for compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a chemical intermediate for crop-protection products underscores the importance of this class of molecules in the agrochemical industry. nih.gov

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine Moiety

| Agrochemical | Type | Precursor Fragment (Illustrative) |

| Fluazifop-P-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Flupyradifurone | Insecticide | 2-Chloro-5-(trifluoromethyl)pyridine |

| Fluopyram | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Picoxystrobin | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid |

Research into new agrochemicals continues to explore the derivatization of such pyridinyl building blocks. The synthesis of novel pyridinyl-thiazole carboxamides, for example, has been investigated for potential fungicidal and insecticidal properties. The reactivity of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine makes it a suitable candidate for the synthesis of analogous complex heterocyclic systems.

Utilization in Functional Organic Materials and Supramolecular Chemistry

The application of this compound and its derivatives in the realm of functional organic materials and supramolecular chemistry is an area of nascent exploration. The electronic properties conferred by the trifluoromethyl group and the potential for hydrogen bonding and metal coordination through the amino group and pyridine nitrogen, respectively, suggest that this molecule could be a valuable component in the design of novel materials with specific optical, electronic, or self-assembly properties.

Functional organic materials, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often rely on molecules with tailored electronic and photophysical characteristics. The electron-withdrawing nature of the trifluoromethyl group can influence the electron affinity and ionization potential of molecules, which are critical parameters in the design of materials for organic electronics. The bromo- and amino- substituents provide synthetic handles for incorporating this pyridine core into larger conjugated systems.

In supramolecular chemistry, the focus is on the non-covalent interactions between molecules that lead to the formation of larger, organized assemblies. The amino group and the nitrogen atom of the pyridine ring in this compound are capable of forming hydrogen bonds, which are fundamental to the construction of supramolecular architectures. Furthermore, these nitrogen atoms can act as ligands for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

Table 2: Potential Derivatization of this compound for Advanced Materials

| Functional Group | Potential Reaction | Resulting Structure for Material Science | Potential Application |

| Bromo Group | Suzuki or Stille Coupling | Bipyridines, Aryl-pyridines | Ligands for OLEDs, Components of Conjugated Polymers |

| Amino Group | Amide or Imine Formation | Extended π-systems | Dyes, Non-linear Optical Materials |

| Pyridine Nitrogen | Metal Coordination | Coordination Polymers, MOFs | Gas Storage, Catalysis, Sensing |

| Amino & Pyridine N | Hydrogen Bonding | Self-assembled Networks | Crystal Engineering, Supramolecular Gels |

While specific examples of functional materials derived from this compound are not yet prevalent in scientific literature, the fundamental reactivity and electronic nature of the molecule position it as a promising candidate for future research and development in these advanced fields.

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Sustainable Derivatization Methods

The derivatization of the 3-bromo-5-(trifluoromethyl)pyridin-2-amine core is central to creating novel compounds with enhanced properties. The primary reactive sites are the 2-amino group and the 3-bromo substituent. Future research is increasingly aimed at developing methods that are not only highly selective but also align with the principles of green and sustainable chemistry.

Traditional derivatization often relies on well-established but potentially wasteful reactions. The future lies in creating more atom-economical and environmentally benign processes. This includes the use of catalytic systems that operate under milder conditions, reduce waste, and utilize less toxic reagents. For instance, while Suzuki and Buchwald-Hartwig cross-coupling reactions at the bromine position are effective, ongoing research seeks to replace traditional palladium catalysts with more abundant and less toxic metals or even develop metal-free coupling protocols.

For the amino group, derivatization is key to forming amides, sulfonamides, and other functional groups. While various methods exist for amine derivatization, a comparative analysis shows that reagents like Dansyl-Cl and Fmoc-Cl offer high versatility and ionization efficiency, which is beneficial for subsequent analysis. nih.gov The future trend is toward single-step, multicomponent reactions (MCRs) that can build molecular complexity rapidly and efficiently from simple precursors, thereby reducing the number of synthetic steps and purification processes. researchgate.net

Table 1: Comparison of Modern Derivatization Strategies

| Derivatization Site | Traditional Method | Emerging Sustainable Approach | Key Advantages of Emerging Approach |

| 3-Bromo Position | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Metal-free C-H activation; Photocatalysis; Use of earth-abundant metal catalysts (e.g., iron, copper) | Reduced cost, lower toxicity, novel reactivity patterns, milder reaction conditions. |

| 2-Amino Group | Acylation with acid chlorides/anhydrides | Enzyme-catalyzed amide bond formation; Multicomponent reactions (MCRs) | High selectivity, biodegradability of catalysts, reduced waste, increased molecular complexity in a single step. |

Integration with Automated Synthesis and High-Throughput Experimentation

The structure of this compound is exceptionally well-suited for integration into modern drug discovery platforms that utilize automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid creation and screening of large libraries of related compounds to accelerate the identification of new lead molecules.

The distinct reactivity of the amino and bromo groups allows for a combinatorial approach to library synthesis. An automated platform can systematically combine the core scaffold with a diverse set of building blocks. For example, the bromo position can be reacted with a library of boronic acids via a Suzuki coupling, while the amino group can be acylated with a library of carboxylic acids. This "parallel synthesis" approach can generate thousands of unique derivatives from a single starting material with minimal manual intervention.

The resulting compound libraries can then be subjected to HTE, where they are rapidly screened for biological activity against a panel of therapeutic targets. This synergy between automated synthesis and HTE significantly shortens the timeline for discovering structure-activity relationships (SAR) and identifying promising candidates for further development. The future will likely see the use of artificial intelligence and machine learning algorithms to predict the most promising derivatives to synthesize, further optimizing the discovery process.

Table 2: Illustrative Combinatorial Library from this compound

| Core Scaffold | Reagent for Bromo Site (R1) | Reagent for Amino Site (R2) | Potential Number of Derivatives |

| This compound | 100 different boronic acids | 100 different carboxylic acids | 10,000 |

| This compound | 50 different amines (Buchwald-Hartwig) | 50 different sulfonyl chlorides | 2,500 |

Expansion of Biological Applications Beyond Current Therapeutic Areas

Derivatives of trifluoromethylpyridines are well-established in the agrochemical industry and are present in several pharmaceutical agents. nih.gov For instance, compounds with this moiety are found in drugs targeting kinases in oncology, such as Sorafenib, which inhibits the Raf/Mek/Erk pathway. mdpi.com However, the unique electronic and steric properties imparted by the trifluoromethyl group suggest that the biological potential of this scaffold is far from fully exploited.

Emerging research is focused on exploring derivatives of this compound for novel therapeutic applications. These include:

Infectious Diseases: The pyridine (B92270) ring is a common feature in antimicrobials. New derivatives are being investigated for activity against drug-resistant bacteria by targeting novel bacterial enzymes or processes. mdpi.com

Neurodegenerative Diseases: The ability of the trifluoromethyl group to enhance metabolic stability and brain penetration makes this scaffold attractive for developing agents that target central nervous system (CNS) disorders.

Inflammatory and Fibrotic Diseases: There is significant interest in developing new therapies for conditions like idiopathic pulmonary fibrosis (IPF). nih.gov The pyridine scaffold is being explored for its potential to modulate key pathways involved in fibrosis and inflammation.

Metabolic Disorders: The search for new anti-diabetic agents is ongoing, and pyridine derivatives have shown potential in this area. mdpi.com

The key to unlocking these new applications will be the synthesis of diverse chemical libraries and their screening against a wide range of biological targets, moving beyond the traditional focus on kinases and agricultural pests.

Innovations in Fluorination Chemistry for Pyridine Systems

The synthesis of fluorinated heterocycles like this compound has historically relied on introducing the fluorine or trifluoromethyl group early in the synthetic sequence using building-block approaches. nih.gov While effective, this strategy can be inflexible. A major frontier in organic chemistry is the development of late-stage fluorination (LSF) methods, which allow for the direct introduction of fluorine atoms into complex molecules at a late point in the synthesis.

Recent breakthroughs in this area are particularly relevant to pyridine systems. One of the most significant advances is the use of silver(II) fluoride (B91410) (AgF₂) for the direct C-H fluorination of pyridines and diazines. nih.gov This method exhibits remarkable site-selectivity, preferentially fluorinating the C-H bond adjacent to the ring nitrogen under mild, ambient temperature conditions. orgsyn.orgresearchgate.net This allows for the direct conversion of a C-H bond to a C-F bond on a pre-existing pyridine ring, which can then be further functionalized. nih.govacs.org

Other innovations include the development of new electrophilic fluorinating reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI), which can be used for a variety of fluorination reactions on heterocyclic systems. mdpi.commdpi.com Furthermore, new methods are emerging for the regioselective introduction of other fluorinated groups, such as the difluoromethyl group, into specific positions on the pyridine ring, which was previously a significant challenge. uni-muenster.de These advanced fluorination techniques provide powerful new tools for creating novel analogues of this compound and other valuable pyridine compounds. uni-muenster.de

Table 3: Modern Methods for Pyridine Fluorination

| Method | Reagent Example | Transformation | Key Features |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | C-H → C-F | High site-selectivity (adjacent to N), mild conditions, applicable to complex molecules. nih.gov |

| Electrophilic Fluorination | Selectfluor® | C-H → C-F or C=C → C(F)-C | Versatile reagent for various fluorination reactions. mdpi.com |

| Late-Stage Trifluoromethylation | Togni's Reagent, Langlois' Reagent | Ar-H → Ar-CF₃ | Introduction of a CF₃ group onto an existing aromatic ring. acs.org |

| Site-Selective Difluoromethylation | Various radical-based methods | Ar-H → Ar-CF₂H | Allows precise installation of the CF₂H group at meta or para positions. uni-muenster.de |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。